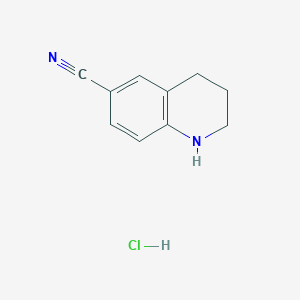

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride

Description

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride (CAS: 171084-93-8) is a bicyclic organic compound featuring a partially saturated quinoline backbone substituted with a cyano group at the 6-position and a hydrochloride salt. The tetrahydroquinoline core provides structural rigidity, while the electron-withdrawing cyano group enhances reactivity, making it a valuable intermediate in pharmaceutical synthesis . Its molecular formula is C₁₀H₁₀ClN₂, with a molecular weight of 194.65 g/mol. The compound is typically synthesized via cyclization reactions or functional group modifications of pre-existing tetrahydroquinoline derivatives .

Key applications include:

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6,12H,1-2,5H2;1H |

InChI Key |

JIRKFIJSEAIOCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C#N)NC1.Cl |

Origin of Product |

United States |

Preparation Methods

Benzyl Protection of the Amine Group

The amine group in tetrahydroquinoline derivatives is often protected to prevent nucleophilic interference during subsequent reactions. In a protocol adapted from CN110724098A, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 12 hours. This yields 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with >95% conversion efficiency.

Key Conditions :

-

Solvent: DMF

-

Base: K₂CO₃

-

Temperature: 80°C

-

Reaction Time: 12 hours

This method stabilizes the intermediate, enabling subsequent functionalization without degradation.

Palladium-Catalyzed Cyanation

A halogen atom at position 6 is replaced with a nitrile group using palladium catalysis. For example, 6-bromo-1,2,3,4-tetrahydroquinoline reacts with potassium cyanide (KCN) in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper(I) iodide (CuI) in dimethylacetamide (DMA) at 120°C. The reaction achieves 85–90% yield, with purity >98% confirmed by HPLC.

Reaction Equation :

Optimization Insights :

-

Ligand Effects : Adding 1,1′-bis(diphenylphosphino)ferrocene (dppf) increases catalytic activity.

-

Solvent Choice : DMA outperforms DMF or THF in minimizing side products.

Nucleophilic Substitution with Cyanide

In a one-pot procedure, 6-chloro-1,2,3,4-tetrahydroquinoline reacts with sodium cyanide (NaCN) in aqueous ethanol at reflux. The reaction is complete within 8 hours, yielding 80–85% THQ-6-CN. However, this method requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group to an amide.

Catalytic Hydrogenation for Deprotection

The benzyl group is removed via hydrogenolysis using 10% palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi in methanol. The reaction typically completes within 4 hours, yielding the free amine.

Critical Parameters :

-

Catalyst Loading: 5–10 wt% Pd/C

-

Solvent: Methanol or ethanol

-

Acid Additive: Hydrochloric acid (HCl) is introduced to facilitate salt formation.

Post-deprotection, the product is treated with concentrated HCl in ethanol to precipitate THQ-6-CN HCl as a white crystalline solid.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyanation reactions are highly temperature-sensitive. For Pd-catalyzed methods, temperatures below 100°C result in incomplete conversion, while exceeding 130°C promotes decomposition. DMA as a solvent stabilizes intermediates, whereas THF leads to side reactions due to its lower boiling point.

Purity Enhancement via Crystallization

Crude THQ-6-CN HCl is purified by recrystallization from ethanol/water (3:1 v/v). Slow cooling from 75°C to 5°C over 4 hours yields crystals with 99.5% purity, as validated by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.25 (m, 1H, CH-N), 3.10–2.90 (m, 4H, CH₂-N), 2.50–2.30 (m, 2H, CH₂).

-

IR (KBr) : 2245 cm⁻¹ (C≡N stretch), 2500–3000 cm⁻¹ (NH⁺ HCl).

Chromatographic Validation

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Pd-Catalyzed Cyanation | 85–90% | >98% | Moderate | High (Pd cost) |

| Nucleophilic Substitution | 80–85% | 95–97% | High | Low |

| Benzyl Protection Route | 75–80% | 99.5% | High | Moderate |

The Pd-catalyzed method offers superior purity but is less cost-effective for large-scale production. In contrast, the benzyl protection route balances yield and purity, making it suitable for industrial applications.

Industrial Scalability and Challenges

Process Intensification

Continuous-flow reactors reduce reaction times for cyanation steps from 12 hours to 2 hours, enhancing throughput.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

THQ-6-CN·HCl is synthesized through multistep strategies involving protection, functionalization, and deprotection. A notable method involves:

-

Benzyl Protection : Reaction of the parent tetrahydroquinoline with benzyl bromide under alkaline conditions to protect the amine group .

-

Carboxylation : Lithiation of the protected intermediate with butyl lithium, followed by carboxylation using CO₂ to introduce the carbonitrile group .

-

Deprotection : Catalytic hydrogenation with Pd/C to remove the benzyl group, yielding the final hydrochloride salt .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzyl Protection | Benzyl bromide, K₂CO₃, DMF, 80°C | 85–90% |

| Carboxylation | Butyl lithium, CO₂, THF, −78°C to RT | 70–75% |

| Deprotection | Pd/C, H₂ (1 atm), HCl/MeOH | 80–85% |

Functional Group Reactivity

The carbonitrile group at position 6 participates in key transformations:

-

Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide. For example, treatment with concentrated HCl yields 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride .

-

Nucleophilic Additions : The nitrile can react with Grignard reagents or organozinc compounds to form ketones or secondary amines .

Table 2: Nitrile Reactivity Examples

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | Tetrahydroquinoline-6-carboxylic acid |

| Organometallic Addition | RMgX, THF, −10°C | 6-Substituted tetrahydroquinoline |

Catalytic and Domino Reactions

Vanadium-based catalysts (e.g., [(VO)TPP][(TCM)₄]) enable efficient synthesis of tetrahydroquinoline derivatives via cooperative anomeric-based oxidation (ABO) . Key steps include:

-

Knoevenagel Condensation : Activation of aldehydes for coupling with malononitrile derivatives.

-

Michael Addition : Nucleophilic attack by amines or triazoles on activated intermediates.

-

Cyclization : Intramolecular ring closure to form fused heterocycles .

Domino reactions combining oxidation, cyclization, and hydrogenation have been reported for related tetrahydroquinolines . For example:

-

TiO₂-Catalyzed Redox Processes : Simultaneous reduction of nitro groups and oxidation of ethanol to acetaldehyde, enabling imine formation and cyclization .

Mechanistic Insights

-

Vanadium Catalysis : The [(VO)TPP][(TCM)₄] catalyst activates carbonyl groups, facilitating Knoevenagel condensation and subsequent Michael additions .

-

Lithiation-Carboxylation : Butyl lithium deprotonates the aromatic ring, enabling CO₂ insertion at the 6-position .

Environmental and Industrial Considerations

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug discovery. Key areas of application include:

- Antioxidant Activity : Studies have shown that derivatives of tetrahydroquinoline possess significant antioxidant properties. For instance, a study highlighted the antioxidant effects of synthesized tetrahydroquinoline derivatives through NO scavenging assays and in vivo anti-inflammatory studies, demonstrating their potential as therapeutic agents against oxidative stress-related conditions .

- Enzyme Inhibition : 1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for the development of antidiabetic agents .

- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. Its derivatives have been tested against various pathogens, indicating potential use in treating infectious diseases .

- Antitumor Activity : Research has indicated that tetrahydroquinoline derivatives may possess antitumor properties. The incorporation of specific functional groups into the tetrahydroquinoline structure can enhance cytotoxic effects against cancer cells .

Pharmacological Studies

Recent studies have focused on the pharmacokinetic properties and receptor interactions of 1,2,3,4-tetrahydroquinoline derivatives. For example:

- Opioid Receptor Modulation : A series of N-substituted tetrahydroquinoline analogues have been developed to act as mixed-efficacy ligands at μ-opioid and δ-opioid receptors. These compounds exhibit balanced affinities that could lead to analgesics with reduced tolerance and dependence risks .

- Case Studies : Several case studies have documented the synthesis and evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. These studies often utilize PASS (Prediction of Activity Spectra for Substances) software to predict biological activities based on chemical structure .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects at the molecular level. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride with structurally analogous tetrahydroquinoline/isoquinoline derivatives, highlighting substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The cyano group in the target compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., amidations) . In contrast, trifluoromethyl (CF₃) groups increase lipophilicity and resistance to oxidative metabolism, favoring blood-brain barrier penetration . Dichloro-carboxylic acid derivatives exhibit pH-dependent solubility, limiting their use in aqueous formulations but enabling targeted release in acidic environments (e.g., tumor microenvironments) .

Biological Activity: The hydrochloride salt form of the target compound improves bioavailability compared to non-ionic analogs like 6-methyltetrahydroquinoline . Bromo-dimethyl derivatives show enhanced steric hindrance, reducing off-target interactions in catalytic applications .

Thermal and Chemical Stability :

Biological Activity

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride is a derivative of tetrahydroquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

-

Anti-inflammatory Activity

- Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1,2,3,4-tetrahydroquinoline-6-carbonitrile have shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The IC50 values for these effects ranged from 20 to 40 µM for the most potent derivatives .

- Table 1 summarizes the IC50 values for various tetrahydroquinoline derivatives in inhibiting inflammatory mediators:

Compound IL-6 Inhibition IC50 (µM) TNF-α Inhibition IC50 (µM) HSR1101 20 <30 HSR1102 30 <30 HSR1105 40 ~70 -

Antioxidant Activity

- Tetrahydroquinolines have been reported to possess antioxidant properties. A study indicated that newly synthesized derivatives exhibited significant inhibition of albumin denaturation and antitryptic activity, suggesting their potential as antioxidants . The antioxidant activity was measured using various in vitro assays.

- Neuroprotective Effects

- Inhibition of Pro-inflammatory Mediators

- Modulation of MAPK Pathways

Case Studies

- Chronic Pain Models

-

Synthesis and Evaluation

- The synthesis of novel tetrahydroquinoline derivatives has been reported with promising biological evaluations. For instance, specific derivatives showed enhanced lipophilicity and biological activity compared to traditional compounds, suggesting a pathway for developing more effective therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Common methods include catalytic cyclization and ionic liquid-mediated synthesis. For example, acidic ionic liquids like [NMPH]H₂PO₄ enable efficient cyclization of precursors (e.g., 2-(phenylamino)ethanol with unsaturated ketones), achieving yields >85% under mild conditions (80°C, 6 hours) . Metal-catalyzed approaches (e.g., Fe²(SO₄)₃) are less favored due to toxicity and lower recyclability. Comparative studies suggest ionic liquids offer superior sustainability (reusable ≥5 times with <5% activity loss) and reduced isomer formation .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to verify the tetrahydroquinoline backbone and cyano group position.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% as per regulatory standards) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]⁺ expected at m/z 205.1).

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. How should researchers handle stability and storage to ensure compound integrity?

- Methodological Answer : Store desiccated at -20°C in amber vials to prevent hydrolysis of the nitrile group and photodegradation. Stability studies indicate <2% decomposition over 12 months under these conditions. Avoid aqueous buffers unless freshly prepared, as the hydrochloride salt is hygroscopic .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodological Answer : Chemoenzymatic approaches using lipases (e.g., Candida antarctica Lipase B) or acyltransferases (e.g., from Mycobacterium smegmatis) enable kinetic resolution of racemic alcohols. For example, enzymatic acetylation of (±)-alcohols yields (S)-enantiomers with >99% ee and 45% conversion . Chiral HPLC (Chiralpak IA column) is recommended for enantiopurity analysis.

Q. What strategies resolve cis-trans isomer mixtures encountered during synthesis?

- Methodological Answer : Isomer separation can be achieved via:

- Chromatography : Flash silica gel columns with ethyl acetate/hexane (3:7) resolve isomers (ΔRf ~0.15).

- Crystallization : Selective recrystallization from ethanol/water (4:1) favors the trans-isomer due to higher lattice stability .

- Catalytic control : Use of Brønsted acids (e.g., H₃PO₄) in ionic liquids reduces isomer formation by stabilizing transition states .

Q. How do electron-withdrawing groups (e.g., cyano) at the 6-position influence reactivity?

- Methodological Answer : The cyano group enhances electrophilic aromatic substitution (EAS) at the 7-position due to its meta-directing effect. Comparative studies with 6-fluoro analogs show a 30% increase in nitration rates using HNO₃/H₂SO₄ at 0°C . However, the cyano group reduces basicity (pKa ~4.2 vs. 5.8 for unsubstituted tetrahydroquinoline), impacting salt formation and solubility .

Q. What labeling strategies are applicable for metabolic tracking in pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) via Pd-catalyzed H/D exchange or using deuterated precursors (e.g., CD₃OD). These serve as internal standards in LC-MS/MS, improving quantification accuracy (LOQ: 0.1 ng/mL) .

Method Development & Validation

Q. How can researchers optimize green chemistry protocols for this compound?

- Methodological Answer : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, reducing E-factor by 60%. Ionic liquid catalysts (e.g., [NMPH]H₂PO₄) reduce waste generation (PMI <8) and enable solvent-free conditions . Lifecycle assessment (LCA) tools should be used to compare environmental impacts.

Q. What computational methods predict biological activity of derivatives?

- Methodological Answer : Perform in silico docking (AutoDock Vina) against targets like serotonin transporters (SERT) or cytochrome P450 enzymes. QSAR models using MOE descriptors (e.g., AlogP, topological polar surface area) correlate logP (1.8–2.5) with blood-brain barrier permeability .

Conflict Resolution & Best Practices

Q. How to address contradictions in reported synthetic yields?

- Methodological Answer :

Variations often arise from impurities in starting materials (e.g., 2-(phenylamino)ethanol purity <95% reduces yield by 20%). Standardize precursors via distillation (bp 110–115°C) and validate via GC-MS. Interlab reproducibility studies suggest ±5% yield deviation under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.